molecular formula C14H22O3 B1236800 (9R,13R)-1a,1b-dihomo-jasmonic acid

(9R,13R)-1a,1b-dihomo-jasmonic acid

Cat. No.: B1236800
M. Wt: 238.32 g/mol
InChI Key: LVQJNKFFJNUFNY-OPVGQWETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9R,13R)-1a,1b-dihomo-jasmonic acid is a cyclic ketone.

Scientific Research Applications

Jasmonic Acid Biosynthesis and Fungal Production

Jasmonic acid (JA), which is closely related to (9R,13R)-1a,1b-dihomo-jasmonic acid, is synthesized from linolenic acid in plants and fungi. In plants, this synthesis involves 13-lipoxygenase, allene oxide synthase (AOS), and allene oxide cyclase. The fungus Lasiodiplodia theobromae has been shown to produce large amounts of JA and its precursor 12-oxophytodienoic acid (Jernerén, Eng, Hamberg, & Oliw, 2011). Additionally, the structural basis for substrate specificity in plant 12-oxophytodienoate reductases has been explored, revealing insights into the biosynthesis of jasmonates and related compounds (Breithaupt et al., 2009).

Regulation and Signaling in Plant Defense

Jasmonic acid and its derivatives play critical roles in regulating plant growth and development, particularly in response to environmental stresses. The signaling pathways and molecular mechanisms of JA action have been extensively studied. For example, enzymes in jasmonate biosynthesis have been characterized for their roles in stress responses and plant development (Schaller & Stintzi, 2009). Additionally, research has shown that maize death acids, derived from lipoxygenase activity, play significant roles in plant defense and mediate transcriptional regulation (Christensen et al., 2015).

Molecular Cloning and Characterization

Molecular cloning techniques have been utilized to understand the enzymes involved in jasmonate biosynthesis. The cloning of allene oxide cyclase, a key enzyme in this pathway, provides insight into the molecular mechanisms of jasmonate formation (Ziegler et al., 2000).

Crosstalk with Other Hormones and Pathways

Jasmonates interact with other plant hormones and signaling molecules, illustrating the complexity of plant stress responses and developmental regulation. Studies on phytohormones, phytotoxins, and volatile organic compounds in plants demonstrate these interactions and crosstalk (Schmelz et al., 2003). The JA signaling pathway in plants has been reviewed, highlighting its role in physiological processes and stress responses (Ruan et al., 2019).

Application in Agriculture and Plant Pathology

The role of jasmonates in plant-pathogen interactions is significant. For instance, suppression of allene oxide synthase in potato has been shown to increase arbuscular mycorrhizal fungal colonization, indicating potential applications in agriculture and plant pathology (Morcillo et al., 2016).

Properties

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

4-[(1R,2R)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]butanoic acid

InChI

InChI=1S/C14H22O3/c1-2-3-4-7-12-11(9-10-13(12)15)6-5-8-14(16)17/h3-4,11-12H,2,5-10H2,1H3,(H,16,17)/b4-3-/t11-,12-/m1/s1

InChI Key

LVQJNKFFJNUFNY-OPVGQWETSA-N

Isomeric SMILES

CC/C=C\C[C@@H]1[C@@H](CCC1=O)CCCC(=O)O

SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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